molecular formula C16H24ClN3O3 B5378554 N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide

Cat. No.: B5378554
M. Wt: 341.83 g/mol
InChI Key: UHBRCDRJKXVOOV-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of phenylacetamides This compound is characterized by the presence of a chloro-substituted dimethoxyphenyl group and an ethylpiperazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxybenzaldehyde and 4-ethylpiperazine.

    Formation of Intermediate: The aldehyde group of 4-chloro-2,5-dimethoxybenzaldehyde is first converted to an acetamide intermediate through a reaction with acetic anhydride.

    Coupling Reaction: The intermediate is then reacted with 4-ethylpiperazine under appropriate conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted phenylacetamides.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The binding of the compound to its targets can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropylpiperazin-1-yl)acetamide

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethylpiperazinyl group. This unique structure may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O3/c1-4-19-5-7-20(8-6-19)11-16(21)18-13-10-14(22-2)12(17)9-15(13)23-3/h9-10H,4-8,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBRCDRJKXVOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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